molecular formula C18H16F2N4S B4358260 N-(2,5-difluorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

N-(2,5-difluorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4358260
M. Wt: 358.4 g/mol
InChI Key: RZHQFZLAEIJCTQ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a pyrazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide.

    Attachment of the Thiourea Group: The final step involves the reaction of the substituted pyrazole with 2,5-difluorophenyl isothiocyanate to form the desired thiourea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiourea group can undergo oxidation to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea has potential as a lead compound for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The difluorophenyl and pyrazole groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea: Similar structure but with an oxygen atom instead of sulfur.

    N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]guanidine: Contains a guanidine group instead of thiourea.

    N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]carbamate: Features a carbamate group.

Uniqueness

N-(2,5-difluorophenyl)-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the difluorophenyl and pyrazole groups further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4S/c1-12-4-2-3-5-13(12)10-24-11-15(9-21-24)22-18(25)23-17-8-14(19)6-7-16(17)20/h2-9,11H,10H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQFZLAEIJCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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